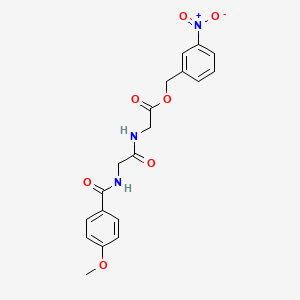![molecular formula C17H23N3O4 B4112805 N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)
Übersicht
Beschreibung
N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide) is a chemical compound that is commonly used in scientific research. It is also known by the name MDPF and has a molecular formula of C14H20N4O2. MDPF is a furan derivative and is synthesized using a specific method. It has various biological and physiological effects and is used in many laboratory experiments.
Wirkmechanismus
The mechanism of action of MDPF is not fully understood. However, it is believed that MDPF reacts with biomolecules through the formation of imine bonds. This reaction leads to the formation of colored complexes that can be easily detected using spectroscopy.
Biochemical and Physiological Effects:
MDPF has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. MDPF has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, MDPF has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
MDPF has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is readily available. MDPF is also stable and can be stored for extended periods without degradation. Additionally, MDPF is highly selective and can be used to detect specific biomolecules with high sensitivity.
However, there are also limitations to the use of MDPF in laboratory experiments. MDPF is not suitable for the detection of all biomolecules and is limited to the detection of amino acids, peptides, and proteins. Additionally, MDPF can interfere with other assays and may produce false positives.
Zukünftige Richtungen
There are several future directions for the use of MDPF in scientific research. One potential application is in the development of new diagnostic tools for the detection of biomolecules. MDPF could be used in the development of new assays for the detection of specific biomolecules with high sensitivity and specificity.
Another potential application is in the development of new antimicrobial agents. MDPF has been shown to have antimicrobial properties and could be used as a lead compound for the development of new antibiotics.
Conclusion:
In conclusion, N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide) is a useful compound for scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. MDPF is widely used in laboratory experiments for the detection of biomolecules and has several advantages and limitations. There are also several future directions for the use of MDPF in scientific research, including the development of new diagnostic tools and antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
MDPF is widely used in scientific research as a reagent for the detection of various biomolecules. It is commonly used in the detection of amino acids, peptides, and proteins. MDPF reacts with these biomolecules to form colored complexes that can be easily detected using spectroscopy. MDPF is also used in the detection of metal ions and is a useful tool for studying metal ion binding to biomolecules.
Eigenschaften
IUPAC Name |
N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-20(10-4-8-18-16(21)14-6-2-12-23-14)11-5-9-19-17(22)15-7-3-13-24-15/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHRGONGYXIJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CO1)CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



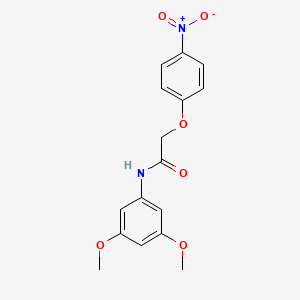

![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)
![4-benzyl-1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4112750.png)
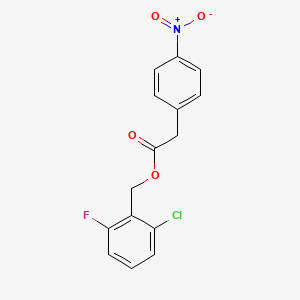
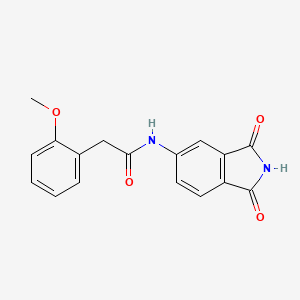


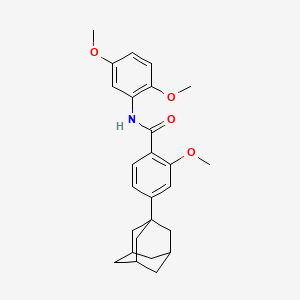
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)
